molecular formula C18H19N3O3S B15003376 Benzenesulfonamide, N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-4-methoxy-

Benzenesulfonamide, N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-4-methoxy-

Cat. No.: B15003376
M. Wt: 357.4 g/mol
InChI Key: PDGNYAMSUGWSEB-UHFFFAOYSA-N
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Description

N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features an imidazole ring, a phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the sulfonamide moiety is typically added via a sulfonylation reaction using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, primary amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the sulfonamide and methoxy groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C18H19N3O3S/c1-14(15-3-5-16(6-4-15)21-12-11-19-13-21)20-25(22,23)18-9-7-17(24-2)8-10-18/h3-14,20H,1-2H3

InChI Key

PDGNYAMSUGWSEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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